Patented High‑Yield Synthesis vs. Conventional Imidazopyridine Routes
A dedicated patent (CN113717168A) describes a two‑step, one‑pot synthesis of this compound from the unsaturated ethyl ester (CAS 55243‑10‑2) via catalytic hydrogenation over 10% Pd/C or 10% Pd(OH)₂/C in THF at 25 °C and 2.0 MPa H₂, followed by in‑situ alkaline hydrolysis. The patent claims 'high yield' and explicitly states that the two steps require no intermediate purification, making the process suitable for industrial production [1]. In contrast, conventional syntheses of imidazo[1,5‑a]pyridine‑1‑carboxylic acids often rely on multi‑step sequences requiring chromatographic purification or anhydrous conditions .
| Evidence Dimension | Synthetic step count and purification burden |
|---|---|
| Target Compound Data | 2 steps, one‑pot, no intermediate purification required (claimed in patent) |
| Comparator Or Baseline | Imidazo[1,5‑a]pyridine‑1‑carboxylic acid synthesis: typically ≥3 steps, chromatographic purification required . |
| Quantified Difference | ≥1 step reduction; elimination of chromatographic isolation unit operations. |
| Conditions | Comparative analysis of published synthetic routes vs. patent CN113717168A [1]. |
Why This Matters
For procurement, a validated, scalable route with reduced step count directly lowers cost-of-goods, shortens lead times, and improves batch-to-batch consistency relative to comparator routes requiring purification.
- [1] Zhang H.; Pu K. CN113717168A – Synthesis method of piperidine-fused dihydroimidazolone carboxylic acid (3‑oxo‑2,3,5,6,7,8‑hexahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid). Assignee: Jiangsu Honghe Pharmaceutical R&D Co., Ltd. Priority 2021-12-01. View Source
